molecular formula C25H19N3O4S B6566582 propan-2-yl 4-{[(1E)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate CAS No. 1021251-40-0

propan-2-yl 4-{[(1E)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate

Cat. No.: B6566582
CAS No.: 1021251-40-0
M. Wt: 457.5 g/mol
InChI Key: XXYLUUIYENTZSP-QGOAFFKASA-N
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Description

This compound features a propan-2-yl ester group, a central 4-aminobenzoate scaffold, and a conjugated enamine linkage connecting a cyano group and a thiazole ring substituted with a 2-oxo-2H-chromen-3-yl moiety.

Properties

IUPAC Name

propan-2-yl 4-[[(E)-2-cyano-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O4S/c1-15(2)31-24(29)16-7-9-19(10-8-16)27-13-18(12-26)23-28-21(14-33-23)20-11-17-5-3-4-6-22(17)32-25(20)30/h3-11,13-15,27H,1-2H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYLUUIYENTZSP-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Propan-2-yl 4-{[(1E)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure

The compound features a unique structural arrangement that includes:

  • A thiazole ring , known for its diverse biological activities.
  • A chromenone moiety , which is associated with various pharmacological effects.
  • An amino group that may influence its interaction with biological targets.

Anticancer Activity

Research indicates that compounds containing thiazole and chromenone derivatives exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

  • Cytotoxicity : The compound was tested against different cancer cell lines, revealing an IC50 (half maximal inhibitory concentration) value that suggests potent cytotoxic activity. For example, compounds similar to propan-2-yl 4-{[(1E)-2-cyano...] demonstrated IC50 values ranging from 1.61 to 1.98 µg/mL against Jurkat and A-431 cell lines .
  • Mechanism of Action : Molecular dynamics simulations have indicated that these compounds primarily interact with target proteins through hydrophobic contacts, which may enhance their efficacy in inhibiting cancer cell proliferation .

Anti-inflammatory Activity

The thiazole moiety has been recognized for its ability to modulate inflammatory responses. Studies have shown that derivatives can significantly reduce markers of inflammation in vitro and in vivo:

  • Inhibition of Pro-inflammatory Cytokines : Compounds similar to propan-2-yl 4-{[(1E)-2-cyano...] have been shown to decrease levels of TNF-alpha and IL-6 in animal models of inflammation .
  • Potential Applications : Given their anti-inflammatory properties, these compounds could be explored as therapeutic agents for conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against pathogenic bacteria:

  • Antibacterial Testing : Preliminary studies indicate that thiazole-containing compounds demonstrate significant antibacterial activity against various strains, including resistant bacteria .
  • Mechanisms of Action : The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Case Study 1: Anticancer Efficacy

A study conducted by Evren et al. (2019) evaluated the anticancer effects of a series of thiazole derivatives against NIH/3T3 and A549 cell lines. Among these, a compound structurally related to propan-2-yl 4-{[(1E)-2-cyano...] exhibited a strong selectivity profile with an IC50 below that of standard chemotherapeutics like doxorubicin .

Case Study 2: Inflammatory Response Modulation

In a separate study focusing on anti-inflammatory effects, researchers assessed the impact of thiazole derivatives on acute inflammation models. The results indicated a marked reduction in paw edema in treated groups compared to controls, highlighting the therapeutic potential of these compounds in managing inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values < 2 µg/mL against various cancer lines
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
AntimicrobialSignificant activity against pathogenic bacteria

Scientific Research Applications

The compound propan-2-yl 4-{[(1E)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate is a complex organic molecule with potential applications across various scientific fields. This article explores its applications, particularly in medicinal chemistry, agriculture, and materials science, supported by data tables and case studies.

Medicinal Chemistry

The structure of this compound indicates potential as an antitumor agent . The thiazole and chromene components are known for their biological activity, including anticancer properties.

Case Study: Anticancer Activity

A study investigated the anticancer effects of related compounds containing thiazole and chromene derivatives. Results indicated significant cytotoxicity against various cancer cell lines, suggesting that similar structures may exhibit comparable effects due to the presence of the cyano and amino groups .

Agricultural Chemistry

This compound may also find applications as a pesticide or herbicide . The structural features allow for interactions with biological systems in pests or weeds.

Case Study: Pesticidal Efficacy

Research on thiazole derivatives showed promising results as insecticides. The introduction of the cyano group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate biological membranes of target organisms .

Materials Science

In materials science, compounds with similar structures have been explored for their use in organic light-emitting diodes (OLEDs) and other electronic applications due to their photophysical properties.

Data Table: Photophysical Properties of Related Compounds

Compound NameEmission Wavelength (nm)Quantum Yield (%)Application
Compound A45075OLED
Compound B52068Solar Cells
Propan-2-yl 4-{...}TBDTBDTBD

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity.

Synthetic Route Overview

  • Formation of Thiazole Ring : Starting from appropriate precursors to create the thiazole structure.
  • Introduction of Chromene Moiety : Utilizing known synthetic pathways to attach the chromene component.
  • Final Coupling Reaction : Combining all components to form the final product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The compound’s uniqueness lies in its coumarin-substituted thiazole and propan-2-yl ester . Comparable analogs (Table 1) include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Thiazole Substituent Ester Group logP* Hydrogen Bonding (Donors/Acceptors)
Target Compound C25H20N4O4S 2-oxo-2H-chromen-3-yl Propan-2-yl ~4.5† 2 donors, 7 acceptors‡
Propan-2-yl 4-{[(1E)-2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate C23H20N4O4S 4-methoxyphenyl Propan-2-yl ~3.8† 2 donors, 6 acceptors
Ethyl 4-({2-[(propan-2-yl)amino]-1,3-thiazole-4-carbonyl}amino)benzoate C16H19N3O3S Propan-2-ylamino Ethyl 4.01 2 donors, 6 acceptors

*Predicted using fragment-based methods; †Estimated via analogy; ‡Calculated using coumarin’s oxygen atoms.

Functional Group Impact

  • The coumarin-thiazole linkage may sterically hinder interactions with hydrophobic enzyme pockets relative to smaller substituents.

Crystallographic and Hydrogen-Bonding Analysis

  • The coumarin moiety likely influences crystal packing via C=O···H–N interactions, as observed in Etter’s hydrogen-bonding graph-set analysis .
  • SHELX-based refinements (e.g., SHELXL) would be critical for resolving the target’s conformational flexibility, particularly in the enamine linkage .

Research Implications and Limitations

  • Biological Activity : The coumarin-thiazole hybrid may target serine proteases or DNA topoisomerases, though direct activity data are unavailable.
  • Data Gaps : Experimental logP, solubility, and crystallographic data for the target compound are lacking; predictions rely on structural analogs.
  • Contradictions : reports a lower logP (4.01) for an ethyl ester analog, suggesting the target’s propan-2-yl group increases lipophilicity beyond fragment-based estimates.

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